molecular formula C15H16INO B315231 N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine

Cat. No.: B315231
M. Wt: 353.2 g/mol
InChI Key: RFXRWCSVDIFZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine typically involves the reaction of 4-iodoaniline with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic compounds are formed.

    Oxidation Products: Quinones or other oxidized derivatives are obtained.

    Reduction Products: Amines or other reduced forms of the compound are produced.

Scientific Research Applications

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.

    Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine involves its interaction with specific molecular targets and pathways. The ethoxybenzyl group and iodine atom contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-iodoaniline: Similar in structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxybenzyl)-2-iodoaniline: Similar but with the iodine atom in a different position on the benzene ring.

    N-(4-ethoxybenzyl)-4-bromoaniline: Similar but with a bromine atom instead of an iodine atom.

Uniqueness

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine is unique due to the presence of both the ethoxybenzyl group and the iodine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H16INO

Molecular Weight

353.2 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-iodoaniline

InChI

InChI=1S/C15H16INO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,2,11H2,1H3

InChI Key

RFXRWCSVDIFZRZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I

Origin of Product

United States

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